molecular formula C9H8INO B11849398 7-Iodo-2-methylisoindolin-1-one

7-Iodo-2-methylisoindolin-1-one

Cat. No.: B11849398
M. Wt: 273.07 g/mol
InChI Key: HDNANCOQEWFEMQ-UHFFFAOYSA-N
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Description

7-Iodo-2-methylisoindolin-1-one is a chemical compound with the molecular formula C9H8INO. It is a derivative of isoindolinone, characterized by the presence of an iodine atom at the 7th position and a methyl group at the 2nd position on the isoindolinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-2-methylisoindolin-1-one typically involves the iodination of 2-methylisoindolin-1-one. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the 7th position of the isoindolinone ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Iodo-2-methylisoindolin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of 7-azido-2-methylisoindolin-1-one or 7-thiocyanato-2-methylisoindolin-1-one.

    Oxidation Reactions: Formation of N-oxides.

    Reduction Reactions: Formation of deiodinated isoindolinone derivatives.

    Coupling Reactions: Formation of biaryl compounds

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a building block in the development of biologically active compounds.

    Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-Iodo-2-methylisoindolin-1-one is primarily related to its ability to interact with biological targets through its iodine and methyl groups. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, its structural features allow it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

    2-Methylisoindolin-1-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    7-Bromo-2-methylisoindolin-1-one: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological properties.

    7-Chloro-2-methylisoindolin-1-one:

Uniqueness: 7-Iodo-2-methylisoindolin-1-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

Molecular Formula

C9H8INO

Molecular Weight

273.07 g/mol

IUPAC Name

7-iodo-2-methyl-3H-isoindol-1-one

InChI

InChI=1S/C9H8INO/c1-11-5-6-3-2-4-7(10)8(6)9(11)12/h2-4H,5H2,1H3

InChI Key

HDNANCOQEWFEMQ-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1=O)C(=CC=C2)I

Origin of Product

United States

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